molecular formula C9H11N B1206342 1-Aminoindan CAS No. 34698-41-4

1-Aminoindan

Cat. No. B1206342
CAS RN: 34698-41-4
M. Wt: 133.19 g/mol
InChI Key: XJEVHMGJSYVQBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Aminoindan and its derivatives has been achieved through various methods, including [1,4]-hydride shift mediated C(sp3)-H bond functionalization, which allows for the expeditious synthesis of these compounds in good to excellent yields (Mori, Kurihara, & Akiyama, 2014). Additionally, asymmetric synthesis methods have been developed to produce enantiopure 1-aminoindan derivatives, essential for the creation of specific biologically active molecules (Ma, Ding, Tian, Wang, & Cheng, 2002).

Molecular Structure Analysis

The molecular structure of 1-Aminoindan and its derivatives has been a subject of study due to the importance of structural features in determining chemical reactivity and biological activity. The spatial arrangement of functional groups around the indan core influences the compound's chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

1-Aminoindan undergoes various chemical reactions, enabling the synthesis of a wide range of compounds. One notable reaction is the palladium-catalyzed decarboxylative allylation-Heck cyclization cascade, which offers a route to polyfunctionalized 1-aminoindanes, further diversifying the possible derivatives and applications of this compound (Fields, Khan, Sabat, & Chruma, 2008).

Physical Properties Analysis

The physical properties of 1-Aminoindan, such as solubility, melting point, and stability, are crucial for its application in various scientific fields. These properties are influenced by the molecular structure and substituents present on the indan ring, affecting its interaction with solvents and other compounds.

Chemical Properties Analysis

1-Aminoindan's chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and its role as a precursor in the synthesis of more complex molecules, are key to its utility in organic synthesis and drug design. The chemical stability and reactivity of hydroxy-1-aminoindans and their derivatives, for example, depend significantly on the position and orientation of the hydroxyl group relative to the amino moiety, influencing their potential applications (Herzig, Lerman, Goldenberg, Lerner, Gottlieb, & Nudelman, 2006).

Scientific Research Applications

  • Chemical Synthesis and Diversity : 1-Aminoindans are produced through a palladium-catalyzed decarboxylative allylation-Heck cyclization cascade, leading to polyfunctionalized indanes. These compounds are crucial in synthesizing natural products and biologically relevant small molecules (Fields et al., 2008).

  • Pharmacological Development : The derivative 8-hydroxyquinolinone 2-aminoindan has been studied for its potential as an ultralong-acting bronchodilator in treating respiratory conditions. This compound shows promising activity at the beta(2)-adrenoceptor receptor (Baur et al., 2010).

  • Neuroprotective Effects : 1-(R)-aminoindan, a major metabolite of the anti-Parkinsonian drug rasagiline, shows neuroprotective effects in animal models. It influences neurobehavioral functions, neurotrophins expression, and has anti-apoptotic properties (Badinter et al., 2015).

  • Biochemical Interactions : 1-Aminoindan-1,5-dicarboxylic acid (AIDA) is a potent antagonist of metabotropic glutamate receptor 1 (mGluR1), influencing cellular responses in neuropharmacology (Moroni et al., 1997).

  • Novel Therapeutic Agents : N, N-di-(4-aminobutyl)-1-aminoindan, derived from polyamine metabolism, has shown potent neuroprotective properties in various models of neurotrauma, suggesting its therapeutic potential as a neuroprotective agent (Gilad & Gilad, 1999).

  • HIV-1 Protease Inhibitors : Stereoselective synthesis of 3-aminoindan-1-ones, and their incorporation into active HIV-1 protease inhibitors, highlights the compound's utility in antiviral research (Arefalk et al., 2006).

  • Neurotransmitter Research : Research on 2-aminoindans, including derivatives like 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted compounds, contributes to understanding dopamine D(3) receptor antagonism, relevant for antipsychotic drug development (Haadsma-Svensson et al., 2001).

Safety And Hazards

1-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Aminoindanes are now widely substituted for ecstasy . Their mechanisms of action mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research .

properties

IUPAC Name

2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVHMGJSYVQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902754
Record name 1-Aminoindan
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoindan

CAS RN

34698-41-4, 61949-83-5
Record name (±)-1-Aminoindan
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Record name 1-Aminoindan
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Record name 1H-Inden-1-amine, 2,3-dihydro-, (+-)-
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Record name 1-Aminoindan
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Record name Indan-1-ylamine
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Record name 1-AMINOINDANE
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Synthesis routes and methods

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
F Moroni, G Lombardi, C Thomsen, P Leonardi… - … of Pharmacology and …, 1997 - ASPET
We examined the pharmacological profile of 1-aminoindan-1,5-dicarboxylic acid (AIDA), a rigid (carboxyphenyl)glycine derivative acting on metabotropic glutamate receptors (mGluRs). …
Number of citations: 213 jpet.aspetjournals.org
DE Pellegrini‐Giampietro, A Cozzi… - European Journal of …, 1999 - Wiley Online Library
… In this study, we examined whether the recently‐characterized and relatively selective mGlu1 receptor antagonists 1‐aminoindan‐1,5‐dicarboxylic acid (AIDA) and (S)‐(+)‐2‐(3′‐…
Number of citations: 122 onlinelibrary.wiley.com
JPM Finberg, J Wang, K Bankiewicz, J Harvey-White… - 1998 - Springer
Striatal extracellular fluid concentrations of dopamine and metabolites in response to direct striatal administration of two L-DOPA boluses administered sequentially were determined in …
Number of citations: 120 link.springer.com
J Sterling, A Veinberg, D Lerner, W Goldenberg… - 1998 - Springer
(+)-N-Propargyl-1-aminoindan (rasagiline) and a series of derivatives have been synthesized and screened for monoamine oxidase inhibitory activity. Rasagiline and several …
Number of citations: 82 link.springer.com
T Isozaki, H Iga, T Suzuki, T Ichimura - The Journal of chemical physics, 2007 - pubs.aip.org
… Le Barbu-Debus et al. studied the jet-cooled 1-aminoindan by fluorescence spectroscopy for … of 1-aminoindan’s S 1 state, making the assignments difficult; thus, the ambiguity remains. …
Number of citations: 18 pubs.aip.org
KS Nielsen, EM Macphail, G Riedel - European journal of pharmacology, 1997 - Elsevier
… We show here that intraperitoneal injection of the class I selective antagonist 1-aminoindan-1,5-dicarboxylic acid (AIDA) in concentrations of 0.18 or 1.8 mg/kg 25 min prior to acquisition …
Number of citations: 66 www.sciencedirect.com
A Klodzinska, E Tatarczynska, K Stachowicz… - Journal of physiology …, 2004 - jpp.krakow.pl
… In the present study we examined the effects of 1-aminoindan-1,5-dicarboxylic acid (AIDA), regarded as a selective and competitive mGluR1 antagonist, in animal models of anxiety. …
Number of citations: 54 www.jpp.krakow.pl
F Kitagawa, S Aizawa, K Otsuka - Analytical sciences, 2005 - jstage.jst.go.jp
… In this study, 1-aminoindan (AI) was selected as the test analyte. This chiral amine is of pharmaceutical importance as a key structural element in therapeutic agents under clinical …
Number of citations: 23 www.jstage.jst.go.jp
O Weinreb, O Bar-Am, K Prosolovich, T Amit… - 2011 - liebertpub.com
… -Attas CMontezinho LCPMørk AThomsen C1-aminoindan, a main metabolite of rasagiline, … 1-aminoindan, a main metabolite of rasagiline, enhances dopamine release and provides …
Number of citations: 14 www.liebertpub.com
AK Ghosh, S Fidanze, CH Senanayake - Synthesis, 1998 - thieme-connect.com
… The present review is intended to focus on the cis-1-aminoindan-2-ol derived asymmetric … cis-1-aminoindan-2-ol (1) in asymmetric synthesis. Since the discovery of cis-1-aminoindan-2-…
Number of citations: 68 www.thieme-connect.com

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